1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside
Description
1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside is a fluorinated ribofuranoside derivative characterized by protective acetyl (1-O) and benzoyl (3,5-O) groups, along with a fluorine atom at the 2-deoxy position. This compound serves as a critical intermediate in nucleoside and antiviral drug synthesis due to its stabilized sugar backbone and resistance to enzymatic degradation . Its structure balances protective group stability (acetyl and benzoyl) with reactivity at the 2-position, enabling selective modifications for pharmaceutical applications.
Properties
Molecular Formula |
C21H19FO7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-acetyloxy-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H19FO7/c1-13(23)27-21-17(22)18(29-20(25)15-10-6-3-7-11-15)16(28-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3/t16-,17-,18-,21-/m1/s1 |
InChI Key |
FHKKLEXAYCOKAG-NEYJZJCJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Ribofuranose Derivatives
The 2-deoxy-2-fluoro substitution is introduced by fluorination of a suitable ribofuranose precursor. This step often involves:
- Starting from methyl 2,3-anhydro-α-D-ribofuranoside or related protected ribose derivatives.
- Using fluorinating agents under controlled acidic or neutral conditions to replace the 2-hydroxyl group with fluorine.
- Maintaining stereochemical integrity to favor the β-anomer.
This fluorination step is critical and must be optimized to minimize formation of α-anomers and side products, which complicate purification.
Selective Acylation
The acylation strategy involves:
- Protection of hydroxyl groups at positions 3 and 5 with benzoyl groups (benzoylation).
- Acetylation of the 1-O position with acetyl chloride or acetic anhydride.
- Use of pyridine or other organic bases as solvents and acid scavengers during acylation.
A typical procedure for benzoylation includes:
- Dissolving the ribofuranose derivative in an organic solvent such as ethyl acetate or pyridine.
- Adding benzoyl chloride dropwise at controlled temperatures (40–80 °C).
- Stirring for several hours (4–8 hours) to ensure complete benzoylation.
- Workup involving washing with aqueous acid and base solutions, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure.
Acetylation is performed subsequently or concurrently by:
- Mixing the benzoylated intermediate with glacial acetic acid, acetic anhydride, and acetone.
- Adding a catalytic amount of sulfuric acid or oleum at low temperatures (-5 to 5 °C).
- Stirring for several hours (up to 6 hours) to complete acetylation.
- Quenching with cold water and recrystallization from ethanol to purify the final product.
Glycosylation and Intermediate Formation
In some methods, glycosylation is performed by reacting D-ribose with acyl halides in methanol under ice-water bath conditions to form glucosides, which are then benzoylated and acetylated in subsequent steps.
Reaction Conditions and Optimization
Yields and Purity
- The overall yield for the preparation of 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside is typically moderate to high, with reported yields around 60–70% relative to starting ribose derivatives.
- Purity is generally confirmed by HPLC, with values exceeding 98% after recrystallization.
- Melting points and optical rotation values are used to confirm the identity and stereochemistry of the product (e.g., melting point ~130–132 °C, specific rotation around +43.5° in chloroform).
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|---|
| 1 | Glycosylation | D-ribose + acyl halide in MeOH, 0–5 °C | Formation of glucoside intermediate | Intermediate for acylation |
| 2 | Benzoylation | Benzoyl chloride, pyridine, 40–80 °C, 4–8 h | Protection of 3,5-OH groups | 3,5-di-O-benzoyl intermediate |
| 3 | Acetylation | Acetic anhydride, glacial acetic acid, acetone, catalytic acid, -5 to 5 °C, 6 h | Acetylation of 1-OH | Final 1-O-acetyl product |
| 4 | Fluorination | Fluorinating agent, inert atmosphere, low temp | Introduction of 2-fluoro group | 2-deoxy-2-fluoro sugar derivative |
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products:
Substitution: Products depend on the nucleophile used; for example, substitution with sodium azide yields azido derivatives.
Hydrolysis: Hydrolysis yields the corresponding alcohols and acids.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Oligosaccharides
1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside serves as a crucial building block in the synthesis of oligosaccharides. Its acetyl and benzoyl protecting groups facilitate selective reactions that lead to the formation of complex carbohydrate structures. These oligosaccharides have significant implications in glycoscience and can be used to study glycoproteins and glycolipids.
Antiviral Research
This compound has shown promise in antiviral research, particularly against viruses such as HIV and HCV. By modifying the sugar moiety of nucleoside analogues, researchers can enhance their efficacy against viral replication. The incorporation of fluorine into the ribofuranose structure increases metabolic stability, making it a candidate for further development in antiviral therapies .
Antibody-drug Conjugates (ADCs)
The compound's ability to form stable linkages with antibodies makes it suitable for use in antibody-drug conjugates. ADCs are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. The selective targeting capabilities of ADCs can be enhanced by using this ribofuranose derivative as a linker or payload .
Cell Cycle Regulation Studies
Research indicates that compounds like 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside can influence cell cycle dynamics and apoptosis pathways. This property is vital for studies aimed at understanding cancer biology and developing new cancer therapies that target specific cell cycle checkpoints .
Immunology Applications
The compound's interactions with various immune pathways suggest potential applications in immunology. It may play a role in modulating immune responses or acting as an immunomodulator, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside involves its conversion to active nucleoside analogs. These analogs can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer cells, they can interfere with DNA synthesis and induce apoptosis. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Fluorine Impact : The 2-fluoro substitution in the target compound enhances metabolic stability, akin to FDG’s resistance to glycolysis . This feature is critical for developing nucleoside analogs with prolonged therapeutic effects.
- Protective Group Strategy : Benzoyl groups at 3,5-O positions balance protection and reactivity, enabling selective deprotection for further functionalization. In contrast, dichlorobenzyl ethers () prioritize stability over reactivity .
- Stereochemistry : The D-configuration of the target compound aligns with natural ribose, facilitating its incorporation into biologically active molecules compared to L-configuration analogs .
- Synthetic Efficiency : High yields (e.g., 84.14% for p-chlorobenzoyl analog ) suggest that the target’s synthesis could be optimized using similar acid-catalyzed conditions.
Biological Activity
1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside (CAS: 149623-91-6) is a synthetic sugar derivative that plays a significant role as a building block in the synthesis of oligosaccharides and glycosylations. Its unique structure, which includes a fluorine atom and acetyl and benzoyl groups, suggests potential biological activities that merit detailed exploration.
The compound has the following chemical properties:
- Molecular Formula : C21H19F O5
- Molecular Weight : 402.374 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 88.13 Ų
1. Antiviral Activity
Research indicates that derivatives of ribofuranosides, including fluorinated variants, exhibit antiviral properties. The incorporation of a fluorine atom can enhance the stability and bioavailability of nucleoside analogs, making them effective against various viral infections. Studies have shown that such compounds can inhibit viral replication by interfering with nucleic acid synthesis pathways.
2. Antiparasitic Potential
Recent studies have evaluated the biological activity of ribofuranoside derivatives against parasitic enzymes. For instance, compounds similar to 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside have demonstrated inhibitory effects on enzymes involved in the metabolism of parasites like Trypanosoma brucei and Leishmania major. This suggests a potential for developing antiparasitic therapies based on this compound's structure .
3. Glycosylation Reactions
The compound is utilized in glycosylation reactions, which are crucial for synthesizing glycosides and oligosaccharides used in drug development and biochemistry. Its ability to undergo modifications through click chemistry allows for the creation of diverse glycosidic structures that can be tailored for specific biological functions .
Case Study 1: Antiviral Efficacy
A study published by ACS Catalysis highlighted the effectiveness of modified ribofuranosides in inhibiting viral enzymes. The study demonstrated that compounds with similar structural features to 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside could significantly reduce viral load in infected cell cultures .
Case Study 2: Antiparasitic Activity
Another investigation focused on the activity of ribofuranoside derivatives against Leishmania major. The results indicated that certain modifications to the ribofuranoside structure enhanced selectivity and potency against parasitic targets while minimizing toxicity to host cells .
Research Findings
Several key findings regarding the biological activity of 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside include:
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Inhibition of viral replication; enhanced stability due to fluorination |
| Antiparasitic Efficacy | Significant inhibition of Trypanosoma brucei enzymes; low toxicity profile |
| Glycosylation Applications | Effective building block for synthesizing complex oligosaccharides; versatile modification potential |
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of benzoyl groups.
- Monitor fluorination efficiency via <sup>19</sup>F NMR to confirm substitution .
Basic: How is the stereochemical integrity of the β-D-ribofuranoside configuration maintained during synthesis?
Methodological Answer:
- Protecting Group Strategy : Benzoyl groups at 3- and 5-positions sterically hinder undesired α-anomer formation during glycosylation .
- Reaction Conditions : Low temperatures (−40°C to 0°C) and Lewis acids (e.g., SnCl4) promote β-selectivity in glycosidic bond formation .
- Characterization : Confirm configuration via <sup>1</sup>H NMR coupling constants (J1',2' ~0 Hz for β-anomer) and X-ray crystallography for unambiguous assignment .
Advanced: How can researchers resolve contradictions in fluorination yields reported across studies?
Methodological Answer:
Discrepancies in fluorination efficiency often stem from:
- Reagent Choice : DAST vs. Selectfluor® may yield different outcomes due to reactivity differences (DAST is moisture-sensitive, while Selectfluor® is water-tolerant) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination kinetics compared to non-polar solvents .
- Temperature Optimization : Higher yields are observed at −20°C for DAST-mediated reactions, whereas Selectfluor® may require room temperature .
Q. Experimental Design :
| Variable | Condition 1 | Condition 2 | Outcome Metric |
|---|---|---|---|
| Fluorinating Agent | DAST (0°C) | Selectfluor® (25°C) | % Yield via <sup>19</sup>F NMR |
| Solvent | Anhydrous DCM | Acetonitrile | Reaction completion time |
Advanced: What challenges arise in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification : Column chromatography is inefficient for large-scale batches. Alternatives include recrystallization from EtOAc/hexane mixtures .
- Fluorination Safety : DAST is highly toxic; scaled reactions require specialized equipment (e.g., Schlenk lines) and waste neutralization protocols .
- Cost of Protecting Groups : Benzoyl groups increase molecular weight and cost. Evaluate alternatives like acetyl or TBDMS for cost-effective large-scale synthesis .
Case Study : A 10-gram synthesis reported 65% yield after optimizing benzoyl protection and fluorination steps, but required three recrystallizations to achieve >98% purity .
Basic: What are the primary applications of this compound in antiviral research?
Methodological Answer:
The compound serves as a key intermediate for synthesizing fluorinated nucleoside analogs:
Q. Example Protocol :
Glycosylation : React with heterocyclic bases (e.g., uracil) under Vorbrüggen conditions (TMSOTf catalyst, acetonitrile, 80°C) .
Deprotection : Remove benzoyl groups with NaOMe/MeOH to yield the active nucleoside .
Advanced: How can researchers address low regioselectivity during benzoylation?
Methodological Answer:
- Temporary Protections : Use transient groups (e.g., TBDMS at O-2) to direct benzoylation to O-3 and O-5, followed by deprotection .
- Catalytic Methods : DMAP (4-dimethylaminopyridine) accelerates benzoylation at less reactive positions, improving regioselectivity .
- Kinetic vs. Thermodynamic Control : Low-temperature benzoylation favors kinetic products (O-3/O-5), while higher temperatures may lead to acyl migration .
Q. Data Analysis :
| Condition | Regioselectivity (O-3/O-5) | Byproduct (O-2 Benzoylation) |
|---|---|---|
| DMAP, 0°C, 2h | 95% | <5% |
| No Catalyst, 25°C, 24h | 70% | 30% |
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify benzoyl (δ 7.4–8.1 ppm, aromatic protons) and acetyl (δ 2.1 ppm, CH3) groups. The 2-fluoro substituent deshields adjacent protons (JF,H coupling ~50 Hz) .
- HR-ESI-MS : Confirm molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 487.12 for C21H19FO7Na) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How does the 2-fluoro group influence the compound’s stability in biological assays?
Methodological Answer:
- Metabolic Stability : The 2-fluoro group resists enzymatic deamination, prolonging half-life in vivo compared to non-fluorinated analogs .
- Conformational Effects : Fluorine’s electronegativity stabilizes the North-type sugar pucker, enhancing binding to viral polymerases .
- Contradictory Data : Some studies report reduced solubility due to fluorine’s hydrophobicity. Mitigate via formulation with cyclodextrins or PEGylation .
Basic: What solvents and storage conditions are recommended for this compound?
Methodological Answer:
- Solubility : Soluble in DCM, DMSO, and THF; sparingly soluble in water .
- Storage : Store under inert gas (Ar) at −20°C to prevent hydrolysis of benzoyl groups. Lyophilization extends stability for long-term storage .
Advanced: What strategies improve yield in multi-gram syntheses for in vivo studies?
Methodological Answer:
Q. Optimized Protocol :
| Step | Time | Yield | Purity |
|---|---|---|---|
| Benzoylation | 4h | 90% | 95% |
| Fluorination | 12h | 75% | 85% |
| Deprotection | 2h | 95% | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
